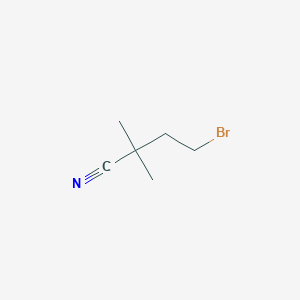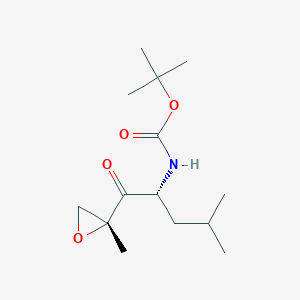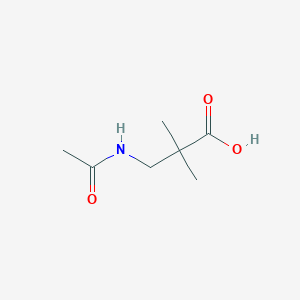![molecular formula C12H16N4 B1380237 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine CAS No. 1501481-54-4](/img/structure/B1380237.png)
1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethylphenyl)methyl-5-methyl-1H-1,2,3-triazol-4-amine (EPTTA) is an organic compound that is commonly used as a synthetic intermediate in the production of pharmaceuticals and other organic compounds. It is a member of the triazole family, which are heterocyclic organic compounds with a five-membered ring containing three nitrogen atoms. EPTTA has been extensively studied for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of triazole derivatives, including compounds similar to "1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine," often involves multi-component reactions that allow for the introduction of diverse functional groups. These synthetic routes provide access to a wide range of triazole compounds with potential for further functionalization and application in various fields of chemistry and biology. For example, Bektaş et al. (2007) reported on the synthesis of novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, showcasing the versatility of triazole chemistry for generating compounds with potential biological activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Potential Biological Activities
Triazole derivatives have been extensively investigated for their potential biological activities. The structural motif of the triazole ring, present in "1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine," is known to exhibit a range of biological properties. For instance, research by Albert (1973) on 4-amino-5-aminomethyl-1,2,3-triazoles highlights the potential of triazole derivatives in medicinal chemistry, albeit the focus was more on the synthetic aspects (Albert, 1973).
Structural and Theoretical Studies
The structural and electronic properties of triazole derivatives, akin to "1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine," have been a subject of interest in the context of theoretical and computational chemistry. Studies such as those by Murugavel et al. (2014), which focused on the crystal structure and DFT studies of triazole-containing compounds, provide valuable insights into the electronic structure, molecular geometry, and potential reactivity of these compounds (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).
Propriétés
IUPAC Name |
1-[(4-ethylphenyl)methyl]-5-methyltriazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-3-10-4-6-11(7-5-10)8-16-9(2)12(13)14-15-16/h4-7H,3,8,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGVTNLHRULJLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=C(N=N2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Bromo-5-iodoimidazo[2,1-b]thiazole](/img/structure/B1380168.png)


![2-[2-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1380173.png)


